molecular formula C10H9BrN+ B189392 Quinolinium, 3-bromo-1-methyl- CAS No. 21979-27-1

Quinolinium, 3-bromo-1-methyl-

Cat. No. B189392
CAS RN: 21979-27-1
M. Wt: 223.09 g/mol
InChI Key: QXBOGYGAIILJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolinium, 3-bromo-1-methyl- is a chemical compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of quinolinium, 3-bromo-1-methyl- is not fully understood. However, it is believed to interact with metal ions, such as zinc and copper, by forming a complex. This complex can then be detected by fluorescence spectroscopy. Additionally, quinolinium, 3-bromo-1-methyl- can generate reactive oxygen species upon exposure to light, which can lead to cell death in cancer cells.

Biochemical And Physiological Effects

Quinolinium, 3-bromo-1-methyl- has been shown to have minimal toxicity in vitro. However, its effects on living organisms are not well understood. It has been shown to accumulate in the liver and kidneys of mice, but its effects on these organs are unknown.

Advantages And Limitations For Lab Experiments

One of the main advantages of quinolinium, 3-bromo-1-methyl- is its fluorescent properties, which make it a useful tool for the detection of metal ions. Additionally, its potential applications in photodynamic therapy make it a promising compound for cancer treatment. However, one limitation of quinolinium, 3-bromo-1-methyl- is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of quinolinium, 3-bromo-1-methyl-. One direction is the development of new quinoline derivatives with improved properties, such as increased solubility and higher fluorescence intensity. Another direction is the investigation of the mechanism of action of quinolinium, 3-bromo-1-methyl- in living organisms, which could lead to the development of new diagnostic and therapeutic tools. Additionally, the potential applications of quinolinium, 3-bromo-1-methyl- in drug discovery should be further explored.

Synthesis Methods

Quinolinium, 3-bromo-1-methyl- can be synthesized through a variety of methods. One of the most common methods is the reaction between 3-bromoaniline and methyl iodide in the presence of a base, such as potassium carbonate. The resulting product is then treated with quinoline to form quinolinium, 3-bromo-1-methyl-.

Scientific Research Applications

Quinolinium, 3-bromo-1-methyl- has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper. It has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. Additionally, quinolinium, 3-bromo-1-methyl- has been used as a precursor for the synthesis of other quinoline derivatives, which have potential applications in drug discovery.

properties

CAS RN

21979-27-1

Product Name

Quinolinium, 3-bromo-1-methyl-

Molecular Formula

C10H9BrN+

Molecular Weight

223.09 g/mol

IUPAC Name

3-bromo-1-methylquinolin-1-ium

InChI

InChI=1S/C10H9BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-7H,1H3/q+1

InChI Key

QXBOGYGAIILJGT-UHFFFAOYSA-N

SMILES

C[N+]1=CC(=CC2=CC=CC=C21)Br

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)Br

Origin of Product

United States

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